Ac-PLVE-FMK
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Overview
Description
This compound is primarily recognized for its role as a cathepsin inhibitor, particularly targeting cathepsins B and L . Cathepsins are proteases that play a significant role in various cellular processes, including protein degradation and turnover. Inhibitors like Ac-PLVE-FMK are valuable in research, especially in the context of cancer, where cathepsins are often overexpressed .
Preparation Methods
Ac-PLVE-FMK is synthesized through a series of peptide coupling reactionsThe reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation . The final product is purified using chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Ac-PLVE-FMK undergoes several types of chemical reactions, primarily focusing on its interaction with cathepsins. The compound acts as an irreversible inhibitor by forming a covalent bond with the active site cysteine residue of the enzyme . This reaction is facilitated by the fluoromethyl ketone group, which is highly reactive towards nucleophiles such as the thiol group of cysteine . The major product of this reaction is the covalently modified cathepsin, which is rendered inactive .
Scientific Research Applications
Ac-PLVE-FMK has a wide range of applications in scientific research. In the field of cancer research, it is used to study the role of cathepsins in tumor progression and metastasis . By inhibiting cathepsins B and L, researchers can investigate the impact of these enzymes on cancer cell migration, invasion, and overall aggressiveness . Additionally, this compound is utilized in studies related to lysosomal function and autophagy, as cathepsins are key players in these cellular processes . The compound is also valuable in the development of therapeutic strategies targeting cathepsins for the treatment of various diseases, including cancer and neurodegenerative disorders .
Mechanism of Action
The mechanism of action of Ac-PLVE-FMK involves its interaction with the active site of cathepsins B and L. The fluoromethyl ketone group of the compound reacts with the thiol group of the active site cysteine residue, forming a covalent bond and irreversibly inhibiting the enzyme . This inhibition prevents the proteolytic activity of cathepsins, thereby affecting various cellular processes that rely on these enzymes . The molecular targets of this compound are primarily the cathepsins, and its effects are mediated through the inhibition of their proteolytic activity .
Comparison with Similar Compounds
Ac-PLVE-FMK is often compared with other fluoromethyl ketone-based inhibitors, such as Acetyl-Valine-Leucine-Proline-Glutamic acid (OMe)-CH2F (Ac-VLPE-FMK) . Both compounds share a similar mechanism of action, targeting the active site cysteine residue of cathepsins and forming covalent bonds to inhibit their activity . the specific amino acid sequence of this compound provides it with unique binding properties and selectivity towards cathepsins B and L . Other similar compounds include Z-Val-Ala-Asp(OMe)-CH2F (Z-VAD-FMK), which is a broad-spectrum caspase inhibitor . The uniqueness of this compound lies in its specificity for cathepsins B and L, making it a valuable tool for studying these enzymes in various biological contexts .
Properties
Molecular Formula |
C25H41FN4O7 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
methyl (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-6-fluoro-5-oxohexanoate |
InChI |
InChI=1S/C25H41FN4O7/c1-14(2)12-18(28-24(35)19-8-7-11-30(19)16(5)31)23(34)29-22(15(3)4)25(36)27-17(20(32)13-26)9-10-21(33)37-6/h14-15,17-19,22H,7-13H2,1-6H3,(H,27,36)(H,28,35)(H,29,34)/t17-,18-,19-,22-/m0/s1 |
InChI Key |
IFDBYWWLFGYDSR-OZIGNCPNSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)OC)C(=O)CF)NC(=O)[C@@H]1CCCN1C(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)OC)C(=O)CF)NC(=O)C1CCCN1C(=O)C |
Origin of Product |
United States |
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